1-(4-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(4-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C15H9BrN2O4 and its molecular weight is 361.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.97457 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Pyrimidine compounds, including those with bromophenyl and furyl groups, are significant in various chemical syntheses and applications. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine serves as a key intermediate in the development of compounds with potential pharmaceutical and chemical applications (Hou et al., 2016). These intermediates are pivotal in synthesizing a wide range of active compounds, showcasing the versatility of pyrimidine derivatives in chemical synthesis.
Applications in Luminescence and Organic Electronics
Pyrimidine derivatives are explored for their luminescent properties and applications in organic electronics. For example, the synthesis of organic phosphors based on pyrimidine derivatives, such as bis-pyrimidine-based purely organic phosphors, indicates their potential in developing materials with specific photoluminescence characteristics (Kumar et al., 2014). These materials could be utilized in various technologies, including display technologies and optical devices, highlighting the utility of pyrimidine compounds in advanced materials science.
Antiviral and Antimicrobial Research
Research into pyrimidine derivatives also extends into the biomedical field, particularly in the development of antiviral and antimicrobial agents. Studies on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines reveal their inhibitory activity against retroviruses, suggesting potential applications in antiretroviral therapies (Hocková et al., 2003). Additionally, novel bis-α,β-unsaturated ketones and pyrimidine derivatives have been evaluated for their antimicrobial properties, further underscoring the significance of pyrimidine compounds in medicinal chemistry and drug development (Altalbawy, 2013).
Properties
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O4/c16-9-3-5-10(6-4-9)18-14(20)12(13(19)17-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19,21)/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQXUDBQKZDLRB-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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